molecular formula C5H8O2 B12542759 3-Hydroxypent-4-enal CAS No. 144220-33-7

3-Hydroxypent-4-enal

Cat. No.: B12542759
CAS No.: 144220-33-7
M. Wt: 100.12 g/mol
InChI Key: YVCNXMGONDDLBG-UHFFFAOYSA-N
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Description

3-Hydroxypent-4-enal is an organic compound with the molecular formula C5H8O2 It is a versatile intermediate in organic synthesis, characterized by the presence of both an aldehyde and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Malonic Ester Synthesis: One common method for synthesizing 3-Hydroxypent-4-enal involves the reaction of malonic ester with acrolein under basic conditions. The reaction proceeds through a Michael addition followed by decarboxylation to yield the desired product.

    Hydroformylation: Another method involves the hydroformylation of butadiene followed by oxidation. This method is advantageous for industrial-scale production due to its efficiency and scalability.

Industrial Production Methods

Industrial production of this compound typically involves the hydroformylation route due to its high yield and cost-effectiveness. The process involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to butadiene, followed by selective oxidation to introduce the hydroxyl group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Hydroxypent-4-enal can undergo oxidation reactions to form 3-oxopent-4-enal. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 3-hydroxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or other halogenating agents for halide substitution.

Major Products

    Oxidation: 3-Oxopent-4-enal

    Reduction: 3-Hydroxypentanol

    Substitution: 3-Halopent-4-enal (e.g., 3-chloropent-4-enal)

Scientific Research Applications

3-Hydroxypent-4-enal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers and resins, where its reactive functional groups facilitate cross-linking and polymerization processes.

Mechanism of Action

The mechanism of action of 3-Hydroxypent-4-enal involves its reactivity with nucleophiles and electrophiles due to the presence of both an aldehyde and a hydroxyl group. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-enal: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    3-Hydroxypent-4-ene nitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.

    (3Z)-4-Hydroxy-3-penten-2-one: Contains a ketone group, which alters its reactivity compared to 3-Hydroxypent-4-enal.

Uniqueness

This compound is unique due to the presence of both an aldehyde and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

144220-33-7

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-hydroxypent-4-enal

InChI

InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h2,4-5,7H,1,3H2

InChI Key

YVCNXMGONDDLBG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC=O)O

Origin of Product

United States

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